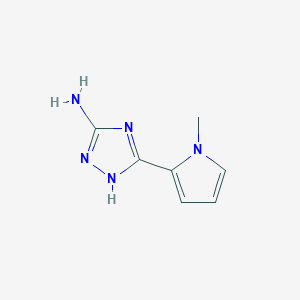![molecular formula C10H6N4O2 B13663914 7-Nitro-[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B13663914.png)
7-Nitro-[1,2,4]triazolo[3,4-a]isoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Nitro-[1,2,4]triazolo[3,4-a]isoquinoline is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound is characterized by a triazole ring fused to an isoquinoline moiety, with a nitro group at the 7th position. The presence of these functional groups imparts distinct chemical and biological properties to the molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Nitro-[1,2,4]triazolo[3,4-a]isoquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the Claisen–Schmidt condensation of a triazole derivative with an isoquinoline precursor in the presence of a base such as potassium hydroxide . The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions: 7-Nitro-[1,2,4]triazolo[3,4-a]isoquinoline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms.
Alkylation: The compound can be alkylated at the nitrogen atoms of the triazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Alkylation: Alkyl halides in the presence of a base are typically used for alkylation reactions.
Major Products:
Reduction of the nitro group: results in the formation of 7-amino-[1,2,4]triazolo[3,4-a]isoquinoline.
Substitution reactions: can yield various derivatives depending on the nucleophile used.
Alkylation: products include N-alkylated triazoloisoquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
7-Nitro-[1,2,4]triazolo[3,4-a]isoquinoline has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antifungal and antimicrobial properties.
Wirkmechanismus
The mechanism of action of 7-Nitro-[1,2,4]triazolo[3,4-a]isoquinoline involves its interaction with various molecular targets:
Oxidative Stress: The compound induces oxidative stress in cells, leading to DNA damage and apoptosis.
DNA Intercalation: It can intercalate into DNA, disrupting the replication process and leading to cell death.
Enzyme Inhibition: The compound may inhibit specific enzymes involved in cellular metabolism, contributing to its biological effects.
Vergleich Mit ähnlichen Verbindungen
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its DNA intercalation properties.
[1,2,4]Triazolo[3,4-a]isoquinoline Chalcone Derivatives: Exhibits antifungal activities.
Uniqueness: 7-Nitro-[1,2,4]triazolo[3,4-a]isoquinoline stands out due to its specific nitro group positioning, which imparts unique chemical reactivity and biological activity. Its ability to induce oxidative stress and DNA damage makes it a promising candidate for anticancer research .
Eigenschaften
Molekularformel |
C10H6N4O2 |
|---|---|
Molekulargewicht |
214.18 g/mol |
IUPAC-Name |
7-nitro-[1,2,4]triazolo[3,4-a]isoquinoline |
InChI |
InChI=1S/C10H6N4O2/c15-14(16)9-3-1-2-8-7(9)4-5-13-6-11-12-10(8)13/h1-6H |
InChI-Schlüssel |
HZRWDARWUAHUOD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CN3C2=NN=C3)C(=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Methylbenzo[d]thiazole-2-carbonitrile](/img/structure/B13663856.png)




![5-Bromo-4-fluoropyrazolo[1,5-a]pyridine](/img/structure/B13663891.png)


![3-Chloro-7-fluoroimidazo[1,2-a]pyridine](/img/structure/B13663918.png)
![Benzo[d]oxazol-4-ylmethanamine hydrochloride](/img/structure/B13663926.png)



